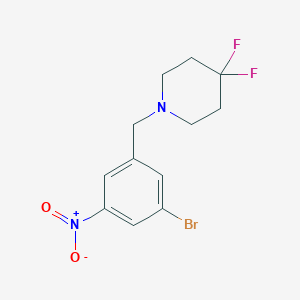
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and two fluorine atoms attached to a piperidine ring
準備方法
The synthesis of 1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The addition of a nitro group to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
作用機序
The mechanism of action of 1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain proteins. These interactions can modulate biological pathways, making the compound useful in drug discovery and development.
類似化合物との比較
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
1-Bromo-3-nitrobenzene: Lacks the piperidine ring and fluorine atoms, making it less versatile in certain applications.
3-Bromo-5-nitrobenzyl alcohol: Contains a hydroxyl group instead of the piperidine ring, leading to different chemical properties and reactivity.
The presence of the piperidine ring and fluorine atoms in this compound enhances its chemical stability and biological activity, distinguishing it from other related compounds.
特性
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O2/c13-10-5-9(6-11(7-10)17(18)19)8-16-3-1-12(14,15)2-4-16/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZVJZOZZCZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














